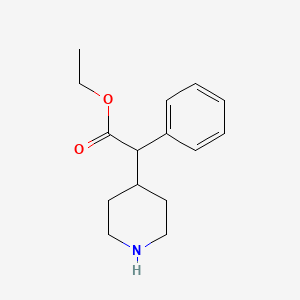
Ethyl alpha-phenyl-4-piperidineacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-phenyl-2-(piperidin-4-yl)acetate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
The synthesis of ethyl 2-phenyl-2-(piperidin-4-yl)acetate involves several steps. One common synthetic route includes the reaction of piperidine with phenylacetic acid, followed by esterification with ethanol. The reaction conditions typically involve the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process . Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
Ethyl 2-phenyl-2-(piperidin-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form the corresponding alcohols.
Scientific Research Applications
Ethyl 2-phenyl-2-(piperidin-4-yl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of ethyl 2-phenyl-2-(piperidin-4-yl)acetate involves its interaction with neurotransmitter systems. It acts as a dopamine reuptake inhibitor and norepinephrine reuptake inhibitor, which increases the levels of these neurotransmitters in the synaptic cleft . This action is similar to that of other central nervous system stimulants, leading to increased alertness and cognitive function .
Comparison with Similar Compounds
Ethyl 2-phenyl-2-(piperidin-4-yl)acetate is similar to other piperidine derivatives such as methylphenidate and ethylphenidate. These compounds share a similar mechanism of action as dopamine and norepinephrine reuptake inhibitors . ethyl 2-phenyl-2-(piperidin-4-yl)acetate may have unique pharmacokinetic properties and a different side effect profile compared to its analogs .
Similar Compounds
- Methylphenidate
- Ethylphenidate
- Piperidine derivatives
Properties
CAS No. |
227470-67-9 |
|---|---|
Molecular Formula |
C15H21NO2 |
Molecular Weight |
247.33 g/mol |
IUPAC Name |
ethyl 2-phenyl-2-piperidin-4-ylacetate |
InChI |
InChI=1S/C15H21NO2/c1-2-18-15(17)14(12-6-4-3-5-7-12)13-8-10-16-11-9-13/h3-7,13-14,16H,2,8-11H2,1H3 |
InChI Key |
DAJVPALELGCOAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1CCNCC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















